N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
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Description
N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family and plays a crucial role in the regulation of gene transcription .
Mode of Action
The compound interacts with BRD4 by inhibiting its activity . It exhibits a potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM . The compound also displays a moderate inhibitory effect on PARP1, a key player in DNA repair, with an IC 50 value of 4.289 ± 1.807 μM .
Biochemical Pathways
The compound affects the biochemical pathways associated with BRD4 and PARP1 . By inhibiting BRD4, it modulates the expression of c-MYC and γ-H2AX, two proteins involved in cell proliferation and DNA damage response, respectively . The inhibition of PARP1 leads to the accumulation of DNA damage .
Result of Action
The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .
Biochemical Analysis
Biochemical Properties
N-((3,5-dimethylisoxazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with bromodomain-containing protein 4 (BRD4), a key regulator of gene expression. The compound binds to the acetyl-lysine recognition motifs of BRD4, inhibiting its activity and thereby modulating the transcription of genes involved in cell proliferation and survival . Additionally, it has shown moderate inhibitory effects on poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly triple-negative breast cancer (TNBC) and MCF-7 cells, the compound has demonstrated significant anti-proliferative activity . It influences cell function by inducing DNA damage, inhibiting cell migration, and arresting the cell cycle at the G1 phase . Furthermore, it modulates key signaling pathways, including the downregulation of c-MYC and the induction of γ-H2AX, a marker of DNA damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s binding to BRD4 inhibits its ability to recognize acetylated histones, thereby disrupting the transcriptional regulation of genes involved in cell growth and survival . Additionally, its moderate inhibition of PARP1 leads to impaired DNA repair mechanisms, contributing to the accumulation of DNA damage and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and increased DNA damage in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing the overall therapeutic outcome .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic effects . The compound’s distribution can also impact its accumulation in specific tissues, influencing both efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly localized in the nucleus, where it interacts with chromatin and modulates gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific nuclear compartments, thereby influencing its function and efficacy .
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-9-13(10(2)23-19-9)8-17-16(22)11-4-5-14-12(6-11)7-15(21)20(3)18-14/h7,11H,4-6,8H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLVPGYVBPMRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.